(S)-2-Amino-3-((4-octylphenyl)amino)propyl dihydrogen phosphate

S1P₃ receptor pharmacology cAMP inhibition agonist potency comparison

(S)-2-Amino-3-((4-octylphenyl)amino)propyl dihydrogen phosphate (commonly designated VPC24191) is a synthetic, chiral sphingosine-1-phosphate (S1P) receptor agonist with a dual selectivity profile for the S1P₁ and S1P₃ receptor subtypes. Unlike the broad-spectrum phosphorylated prodrug FTY720-P, VPC24191 was specifically designed to dissect S1P₁/₃‑mediated signaling pathways, exhibiting distinct structure‑activity relationships, biased agonism, and differential sensitivity to receptor mutations compared with endogenous S1P and other synthetic ligands.

Molecular Formula C17H31N2O4P
Molecular Weight 358.419
CAS No. 799268-83-0
Cat. No. B560430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-3-((4-octylphenyl)amino)propyl dihydrogen phosphate
CAS799268-83-0
Synonyms(S)-phosphoric acid mono-[2-amino-3-(4-octyl-phenylamino)-propyl] ester;  VPC-24191
Molecular FormulaC17H31N2O4P
Molecular Weight358.419
Structural Identifiers
SMILESCCCCCCCCC1=CC=C(C=C1)NCC(COP(=O)(O)O)N
InChIInChI=1S/C17H31N2O4P/c1-2-3-4-5-6-7-8-15-9-11-17(12-10-15)19-13-16(18)14-23-24(20,21)22/h9-12,16,19H,2-8,13-14,18H2,1H3,(H2,20,21,22)/t16-/m0/s1
InChIKeyVRQMZRZONPRMOX-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (S)-2-Amino-3-((4-octylphenyl)amino)propyl Dihydrogen Phosphate (CAS 799268-83-0)? A Targeted S1P₁/₃ Agonist for Specialized Signaling Research


(S)-2-Amino-3-((4-octylphenyl)amino)propyl dihydrogen phosphate (commonly designated VPC24191) is a synthetic, chiral sphingosine-1-phosphate (S1P) receptor agonist with a dual selectivity profile for the S1P₁ and S1P₃ receptor subtypes [1]. Unlike the broad-spectrum phosphorylated prodrug FTY720-P, VPC24191 was specifically designed to dissect S1P₁/₃‑mediated signaling pathways, exhibiting distinct structure‑activity relationships, biased agonism, and differential sensitivity to receptor mutations compared with endogenous S1P and other synthetic ligands [2]. Its unique octylphenyl head-group and phosphoric-acid tail confer a pharmacological fingerprint that makes it a widely adopted tool compound in academic and industrial laboratories investigating S1P receptor biology.

Why Generic S1P Agonists Cannot Replace (S)-2-Amino-3-((4-octylphenyl)amino)propyl Dihydrogen Phosphate: Evidence of Functional Selectivity and Divergent Ligand Pharmacology


S1P receptor modulators are not interchangeable. The endogenous ligand S1P signals equipotently through Gi and Gq pathways at S1P₃, while FTY720-P, the active metabolite of the blockbuster drug fingolimod, exhibits potent but broad-spectrum S1P₁/₃/₄/₅ agonism [1]. VPC24191 occupies a unique pharmacological niche: it acts as a full agonist for cAMP inhibition at S1P₃ but behaves as a partial agonist in calcium mobilization and is completely undetectable in β‑arrestin‑recruitment assays, demonstrating assay‑dependent functional selectivity [2]. Moreover, VPC24191 and FTY720-P show divergent sensitivities to receptor mutations that directly impact ligand efficacy, meaning that data obtained with one compound cannot be extrapolated to the other [3]. Simply substituting a ‘generic S1P agonist’ risks activating confounding signaling pathways (e.g., S1P₂‑mediated shape change or S1P₄/₅‑mediated effects) that obscure the specific S1P₁/₃ contribution under investigation.

Quantitative Differentiation Evidence for VPC24191 (CAS 799268-83-0) Against Closest Comparators


S1P₃ cAMP Inhibition: VPC24191 Matches S1P Efficacy but with 630‑Fold Lower Potency than the Endogenous Ligand

In CHO cells stably expressing human S1P₃ receptors, VPC24191 produced full inhibition of forskolin‑induced cAMP accumulation (Emax = 100 ± 15% of the S1P maximal response), establishing that it is a full agonist in this pathway. However, its potency was substantially lower: pEC₅₀ = 7.2 ± 0.0, corresponding to an EC₅₀ of approximately 63 nM, compared with S1P (pEC₅₀ = 10.0 ± 0.2; EC₅₀ ≈ 0.1 nM) and FTY720‑P (pEC₅₀ = 8.8 ± 0.1; EC₅₀ ≈ 1.6 nM) [1]. This ~630‑fold potency difference relative to S1P and ~40‑fold difference relative to FTY720‑P provide a wide experimental window for titrating S1P₃‑Gi‑coupled responses without saturating the receptor, making VPC24191 an ideal tool for concentration‑response studies where the endogenous ligand’s extreme potency causes immediate receptor desensitization.

S1P₃ receptor pharmacology cAMP inhibition agonist potency comparison

S1P₃ Calcium Mobilization: VPC24191 Is a Partial Agonist Yielding Only 56% of the S1P Maximal Response

In the same S1P₃‑expressing CHO cells, VPC24191 displayed a markedly different profile in the intracellular calcium assay. Its pEC₅₀ dropped to 5.9 ± 0.1 (EC₅₀ ≈ 1.3 µM), and the maximal calcium elevation reached only 56 ± 10% of the S1P response, classifying it as a partial agonist for Gq‑mediated calcium mobilization. Under identical conditions, FTY720‑P was also a partial agonist but with higher relative efficacy (Emax = 51 ± 4%) and greater potency (pEC₅₀ = 6.8 ± 0.1), whereas S1P behaved as a full agonist (pEC₅₀ = 8.4 ± 0.1, Emax = 100%) [1]. This assay‑dependent drop in relative efficacy, from 100% in cAMP to 56% in calcium, quantifies the functional selectivity (biased agonism) of VPC24191 at S1P₃.

S1P₃ calcium signaling partial agonism functional selectivity

Undetectable β‑Arrestin Recruitment at S1P₃ Demonstrates Complete G‑Protein Bias Unique to VPC24191

Using the DiscoveRx PathHunter™ assay, which quantifies β‑arrestin recruitment independent of Gα protein subtype, VPC24191 produced no detectable efficacy at any of four S1P₃ receptor expression levels tested (F6, B3, E5, B6 clones), whereas S1P and CYM5442 were full agonists and FTY720‑P was a partial agonist [1]. In the same cell lines, VPC24191 retained measurable affinity (pKi ≈ 5.4) and partial calcium agonism (pEC₅₀ 7.51–8.09, efficacy 58–87% of S1P across clones). The complete absence of β‑arrestin recruitment, juxtaposed against preserved G‑protein‑mediated calcium signaling, provides the strongest quantitative evidence of extreme G‑protein bias for VPC24191 relative to all other tested S1P₃ ligands.

β‑arrestin bias PathHunter assay functional selectivity S1P₃

S1P₁ Mutagenesis Fingerprint: VPC24191 Is Critically Dependent on F3.33 Aromatic Stacking, Unlike FTY720‑P

Alanine mutation of the transmembrane residue F3.33 in the human S1P₁ receptor (F125A) completely abolishes the activity of VPC24191 but only partially reduces FTY720‑P potency, while leaving the endogenous agonists S1P and dihydro‑S1P largely unaffected [1]. The F3.33A mutation decreased FTY720‑P potency significantly, but VPC24191 signaling became undetectable, demonstrating that VPC24191 relies on a mandatory aromatic π‑stacking interaction with F3.33 that is not required by the flexible polyol head‑group of FTY720‑P. This divergent structural dependency provides a molecular‑level explanation for why VPC24191 cannot be substituted by FTY720‑P in studies probing ligand‑binding pocket architecture.

S1P₁ receptor site‑directed mutagenesis ligand‑receptor interaction structure‑activity relationship

S1P₂‑Mediated C6 Glioma Shape Change: VPC24191 Shows No Activity, Confirming Functional Absence of S1P₂ Agonism

Rat C6 glioma cells undergo a characteristic morphological shape change upon S1P₂ receptor activation. The endogenous ligand S1P and the synthetic agonist DS‑SG‑44 both induced robust shape changes in this model. In contrast, VPC24191 failed to reproduce the shape change response, and the S1P₁/₃ antagonist VPC23019 did not block S1P‑induced shape change, confirming that VPC24191 does not functionally engage S1P₂ receptors at concentrations sufficient for S1P₁/₃ activation [1]. This functional absence of S1P₂ agonism distinguishes VPC24191 from FTY720‑P, which retains some S1P₂ activity, and from the pan‑agonist S1P itself.

S1P₂ receptor C6 glioma shape change assay receptor selectivity

S1P₃ Internalization: VPC24191 Achieves 88% Receptor Internalization Efficacy Despite Low Potency

Receptor internalization, a key determinant of long‑term signaling outcomes, was quantified for VPC24191 alongside other S1P₃ ligands. VPC24191 induced S1P₃ internalization with a pEC₅₀ of 6.0 ± 0.3 and an Emax of 88 ± 5% relative to S1P, indicating near‑maximal internalization capacity despite its low potency [1]. By comparison, FTY720‑P achieved 109 ± 6% internalization (pEC₅₀ = 6.8 ± 0.1), and S1P achieved 100% (pEC₅₀ = 7.5 ± 0.1). The combination of near‑full internalization efficacy, low potency, and absent β‑arrestin recruitment (see Evidence Item 3) implies that VPC24191 drives S1P₃ internalization through a G‑protein‑dependent, arrestin‑independent mechanism—a phenomenon not observed with FTY720‑P or S1P.

receptor internalization S1P₃ trafficking agonist‑induced endocytosis

Highest‑Value Research Applications for (S)-2-Amino-3-((4-octylphenyl)amino)propyl Dihydrogen Phosphate Based on Verified Differentiation Evidence


Functional Selectivity Profiling at S1P₃: Gi‑cAMP vs. Gq‑Calcium vs. β‑Arrestin Pathways

VPC24191 is the only commercially available S1P₃ agonist that is a full agonist for cAMP inhibition (Emax = 100%) while being a partial agonist for calcium (Emax = 56%) and completely undetectable for β‑arrestin recruitment [1][2]. This extreme signaling bias enables academic pharmacology groups and drug‑discovery programs to dissect the contribution of individual S1P₃‑coupled pathways to physiological and pathophysiological responses without resorting to less selective knockout models. Typical experimental designs pair VPC24191 with S1P (balanced agonist) and FTY720‑P (partial G‑protein agonist, partial β‑arrestin agonist) in head‑to‑head concentration‑response curves across all three readouts in the same cellular background.

S1P₁ Binding‑Pocket Mapping via Site‑Directed Mutagenesis

The exquisite sensitivity of VPC24191 to the F3.33A mutation, which eliminates its activity while sparing FTY720‑P and S1P, makes it an essential tool for structure‑function studies of the S1P₁ ligand‑binding pocket [3]. Receptor biologists and computational chemists use VPC24191 alongside F3.33 mutants to validate docking poses, test hypotheses about aromatic π‑stacking requirements, and differentiate ligand‑binding modes that are masked when using only the flexible head‑group agonist FTY720‑P. Procurement of VPC24191 is indicated whenever a mutagenesis campaign requires a probe with mandatory aromatic stacking interactions.

S1P₁/₃ vs. S1P₂ Pathway Dissection in Vascular and Neural Cell Migration

Because VPC24191 activates S1P₁ and S1P₃ without functional S1P₂ agonism, it is the reagent of choice for experiments that must exclude S1P₂‑mediated effects on vascular permeability and Rho‑dependent cytoskeletal contraction [4]. Studies on neural progenitor cell migration, endothelial barrier function, and mesenchymal stem cell homing have employed VPC24191 at 0.1–10 µM to selectively stimulate S1P₁/₃‑driven chemotaxis while documenting the absence of S1P₂‑type shape change, a critical negative control that S1P and FTY720‑P cannot provide.

Arrestin‑Independent Receptor Internalization Mechanism Studies

The unique combination of 88% S1P₃ receptor internalization efficacy and zero β‑arrestin recruitment positions VPC24191 as the only validated tool for studying arrestin‑independent S1P₃ endocytosis [1][2]. Industrial discovery teams developing biased S1P therapeutics use VPC24191 to benchmark the internalization‑signaling disconnect, comparing novel candidates against a reference compound with documented arrestin‑independent internalization to assess whether their lead series recapitulates or diverges from this clinically desirable profile associated with reduced receptor desensitization.

Quote Request

Request a Quote for (S)-2-Amino-3-((4-octylphenyl)amino)propyl dihydrogen phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.